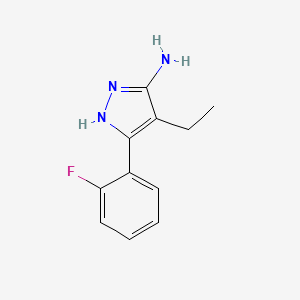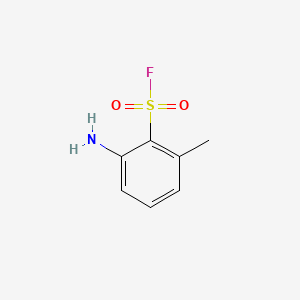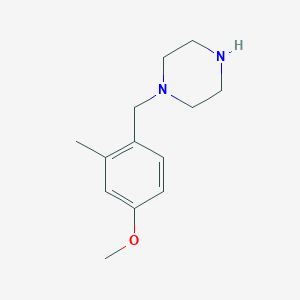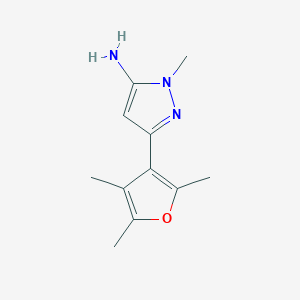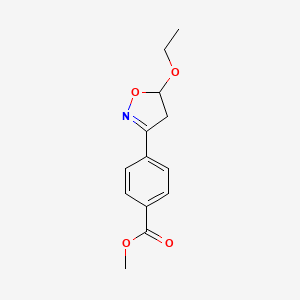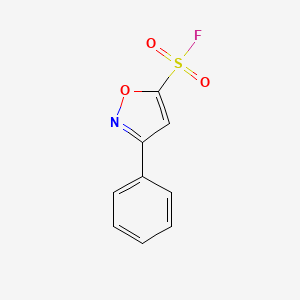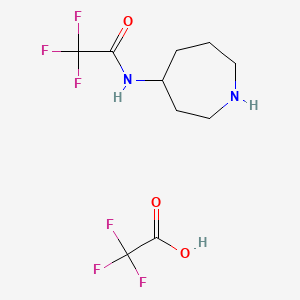![molecular formula C13H16OS B13528685 Cyclohexanone, 3-[(4-methylphenyl)thio]- CAS No. 77670-22-5](/img/structure/B13528685.png)
Cyclohexanone, 3-[(4-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(P-tolylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS It is a substituted cyclohexanone where a p-tolylthio group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-tolylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with p-tolylthiol in the presence of a base. One common method is to use sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the cyclohexanone ring .
Industrial Production Methods
Industrial production methods for 3-(P-tolylthio)cyclohexan-1-one are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(P-tolylthio)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(P-tolylthio)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(P-tolylthio)cyclohexan-1-one involves its interaction with various molecular targets. The p-tolylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound without the p-tolylthio group.
3-(Phenylthio)cyclohexan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(Methylthio)cyclohexan-1-one: Similar structure but with a methylthio group instead of a p-tolyl group.
Uniqueness
3-(P-tolylthio)cyclohexan-1-one is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77670-22-5 |
|---|---|
Molekularformel |
C13H16OS |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI-Schlüssel |
NDWGZZORJQCRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


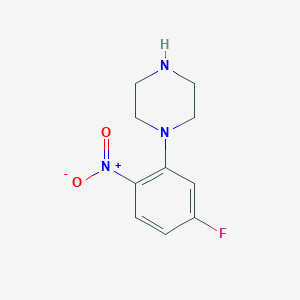
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
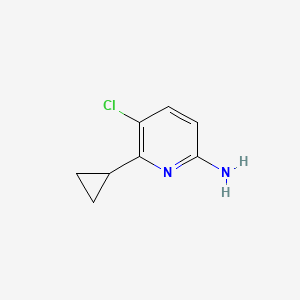
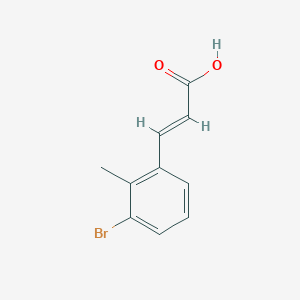
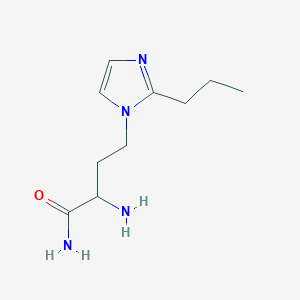
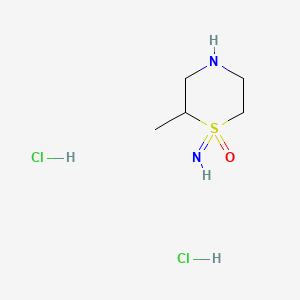
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
